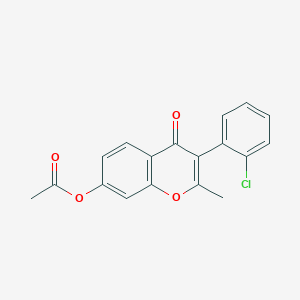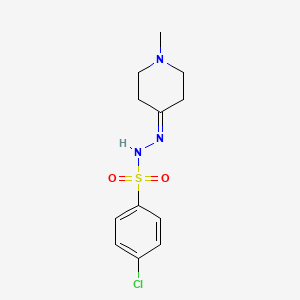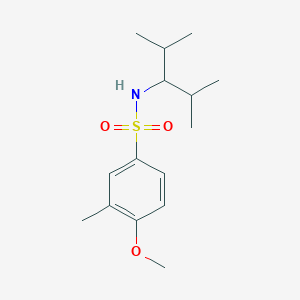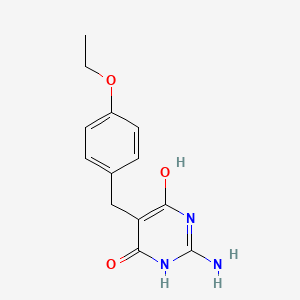
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as CPOCMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood, but it is believed to involve the modulation of several signaling pathways. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been reported to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It also inhibits the expression of several pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in several animal models. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in several animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. Further studies are needed to fully understand the safety and efficacy of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate.
Orientations Futures
There are several future directions for the study of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. One potential area of research is the development of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate-based therapies for the treatment of cancer and inflammation. Another area of research is the elucidation of the mechanism of action of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, which could lead to the discovery of new drug targets. Additionally, the safety and efficacy of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in human trials need to be further explored. Overall, the study of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate holds great promise for the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be achieved through a multi-step process involving the condensation of 2-chlorobenzaldehyde with malonic acid in the presence of piperidine, followed by cyclization with acetic anhydride and acetic acid. The resulting product is purified through recrystallization to obtain pure 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. This synthesis method has been reported in several research articles, and it provides a reliable and efficient approach to obtain 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in large quantities.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce oxidative stress and inflammation in several animal models.
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-10-17(13-5-3-4-6-15(13)19)18(21)14-8-7-12(23-11(2)20)9-16(14)22-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOEHRRHUEIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)


![dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5766725.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5766728.png)

![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)




![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
